molecular formula C18H19N3O3 B15116960 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide

Cat. No.: B15116960
M. Wt: 325.4 g/mol
InChI Key: SSTUCFADGCMRSC-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a furan ring

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-12-10-16(13(2)24-12)18(23)19-11-17(22)14-4-6-15(7-5-14)21-9-3-8-20-21/h3-10,17,22H,11H2,1-2H3,(H,19,23)

InChI Key

SSTUCFADGCMRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole-phenyl and furan moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

    Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole and furan derivatives.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The phenyl and furan rings provide hydrophobic interactions, stabilizing the compound within the target site. This combination of interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with a triazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-thiazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide: Similar structure but with a thiazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,5-dimethylfuran-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The pyrazole ring, in particular, offers unique hydrogen bonding capabilities and electronic properties that differentiate it from similar compounds with other heterocyclic rings.

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